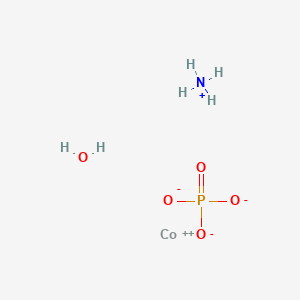

Ammonium cobalt(II) phosphate monohydrate

Description

Properties

IUPAC Name |

azanium;cobalt(2+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSIYUITZYKGRY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648452 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16827-96-6 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crystal Structure of Ammonium Cobalt(II) Phosphate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is an inorganic compound of significant interest in materials science, particularly for its applications in energy storage and catalysis. As a member of the dittmarite group of minerals, its crystal structure is key to understanding its physical and chemical properties.[1] This technical guide provides an in-depth overview of the crystal structure of NH₄CoPO₄·H₂O, including detailed crystallographic data, experimental protocols for its synthesis and characterization, and an analysis of its structural features and thermal behavior.

Introduction

This compound, NH₄CoPO₄·H₂O, is a crystalline solid that belongs to the orthorhombic crystal system.[1][2][3] Its structure is isostructural with other members of the dittmarite mineral group, which have the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[1] The compound is characterized by a layered atomic network built from interconnected cobalt-phosphate frameworks.[1] These structural characteristics are responsible for its utility as an electrode material in supercapacitors and as a precursor for synthesizing lithium-ion battery cathodes.

Crystallographic Data

The crystal structure of NH₄CoPO₄·H₂O has been determined through X-ray diffraction (XRD). It crystallizes in the orthorhombic space group Pmn2₁.[2][4] The structure consists of layers formed by corner-sharing CoO₄ and PO₄ tetrahedra.[1] These layers are stacked along the b-axis, with ammonium (NH₄⁺) ions and water (H₂O) molecules residing in the interlayer spaces.[1] These interlayer species are linked to the cobalt-phosphate sheets through a network of hydrogen bonds, which provides stability to the three-dimensional framework.[4]

A prominent peak in the XRD pattern at a 2θ value of approximately 10.1° corresponds to the (010) plane, which is indicative of its layered structure and high crystallinity.[2]

Table 1: Crystallographic Data for NH₄CoPO₄·H₂O and Isostructural Analogues

| Parameter | NH₄CoPO₄·H₂O | NH₄NiPO₄·H₂O (for comparison) | (NH₄)Mg(PO₄)·H₂O (for comparison) |

| Crystal System | Orthorhombic[1][2][3] | Orthorhombic[5] | Orthorhombic[1] |

| Space Group | Pmn2₁[2][4] | Pmn2₁[5] | Pmn2₁ |

| Lattice Constant (a) | 5.621 Å[4] | 5.5698(2) Å[5] | 5.606 Å[1] |

| Lattice Constant (b) | See Note | 8.7668(2) Å[5] | 8.758 Å[1] |

| Lattice Constant (c) | See Note | 4.7460(2) Å[5] | 4.788 Å[1] |

| JCPDS Card No. | 21-0739[2] | --- | --- |

Note: Specific b and c lattice parameters for NH₄CoPO₄·H₂O are documented in the JCPDS database. The values are expected to be very close to its isostructural nickel and magnesium analogues due to similar ionic radii.

Experimental Protocols

Synthesis of NH₄CoPO₄·H₂O via Chemical Precipitation

A common and facile method for synthesizing various nano/microstructures of NH₄CoPO₄·H₂O is through chemical precipitation.[6]

Methodology:

-

Precursor Preparation: Prepare aqueous solutions of a soluble cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O) and an ammonium phosphate source (e.g., (NH₄)₂HPO₄).

-

Reaction: The cobalt salt solution is added dropwise to the ammonium phosphate solution under constant stirring.

-

pH Adjustment: The pH of the reaction medium is a critical parameter and is typically adjusted to a range of 5.0 to 9.5 using an ammonia solution to ensure the precipitation of the desired Co(II) phosphate and prevent oxidation to cobalt(III).[1]

-

Temperature Control: The temperature is maintained between 40°C and 60°C to favor the formation of the monohydrate form. Lower temperatures (e.g., 20°C) tend to yield the hexahydrate.

-

Precipitation and Aging: A pink/violet precipitate forms, which is then typically aged in the mother liquor for a period to allow for crystal growth and phase stabilization.

-

Isolation and Purification: The precipitate is collected by filtration, washed repeatedly with deionized water and ethanol to remove unreacted ions, and finally dried in an oven at a moderate temperature (e.g., 60°C).[3]

Characterization Techniques

-

X-ray Diffraction (XRD): Powder XRD is the primary technique for phase identification and structural analysis. Samples are typically scanned over a 2θ range (e.g., 10-80°) using Cu Kα radiation to obtain a diffraction pattern, which is then compared to standard data (JCPDS No. 21-0739) for phase confirmation.[2]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present. A small amount of the sample is mixed with KBr and pressed into a pellet for analysis.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed by heating the sample under a controlled atmosphere (e.g., N₂ or air) at a constant heating rate. This provides information on thermal stability, dehydration, and decomposition processes.[3]

Structural Analysis and Interpretation

Logical Structure Diagram

The crystal structure can be conceptualized as a hierarchical assembly. Covalent and ionic bonds form the primary tetrahedral units, which are linked into two-dimensional sheets. Weaker hydrogen bonds then hold these sheets together, incorporating the water and ammonium ions.

Spectroscopic Interpretation

The presence of water and ammonium groups is confirmed by IR spectroscopy.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3430 | O-H stretching vibrations of water molecules[2] |

| 2270 - 3390 (broad) | N-H stretching vibrations of ammonium ions[2] |

| ~1642 | H-O-H bending vibrations of water molecules[2] |

| ~1470 | H-N-H bending vibrations of ammonium ions[2] |

Thermal Decomposition

Thermal analysis reveals that NH₄CoPO₄·H₂O decomposes in distinct steps upon heating. The final calcination product is cobalt pyrophosphate (Co₂P₂O₇).[2][7]

-

Dehydration: The first step, occurring below 200°C, involves the loss of the water molecule of hydration.

-

Deammoniation & Condensation: In the range of approximately 250°C to 400°C, a major weight loss occurs corresponding to the release of ammonia (NH₃) and the condensation of HPO₄²⁻ intermediates.[3]

-

Crystallization: At higher temperatures, the amorphous intermediate crystallizes to form the stable cobalt pyrophosphate phase.

Conclusion

The crystal structure of this compound is a well-defined orthorhombic system characterized by a layered arrangement of cobalt-phosphate sheets with intercalated ammonium ions and water molecules. This unique architecture, stabilized by hydrogen bonding, is fundamental to its properties and performance in various applications. The synthesis can be readily achieved through controlled chemical precipitation, and its thermal decomposition pathway leads to the formation of cobalt pyrophosphate. This guide provides the foundational structural and experimental knowledge essential for researchers working with this versatile material.

References

- 1. This compound | 16827-96-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and spectroscopic properties of the NH4NiPO4·nH2O (n= 1,6) compounds; magnetic behaviour of the monohydrated phase - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Facile fabrication of NH4CoPO4·H2O nano/microstructures and their primarily application as electrochemical supercapacitor - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ammonium Cobalt(II) Phosphate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O), a compound of significant interest in materials science and catalysis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and summarizes key quantitative data. Its crystal structure and various synthesis pathways are visually represented to facilitate a deeper understanding of this versatile inorganic compound.

Introduction

This compound is an inorganic compound that has garnered considerable attention for its applications in various fields, including as an electrode material in energy storage devices and as a catalyst.[1] Its layered crystal structure is a key feature that contributes to its interesting electrochemical properties.[1][2] This guide serves as a technical resource for researchers, providing detailed information on its synthesis and characterization.

Chemical and Physical Properties

This compound is a pink to purple crystalline powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | NH₄CoPO₄·H₂O or CoH₆NO₅P | [4][5][6][7] |

| CAS Number | 16827-96-6 | [4][6][7] |

| Molecular Weight | 189.96 g/mol | [4][6][7] |

| Appearance | Pink to purple crystals or powder | [3] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pmn2₁ | [2][8] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, with solution-based precipitation being the most common. The choice of synthesis route can influence the morphology and, consequently, the material's properties.

Experimental Protocol: Solution-Based Precipitation

This method involves the reaction of a soluble cobalt(II) salt with a phosphate source in the presence of ammonium ions at a controlled temperature and pH.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the cobalt(II) salt (e.g., 0.1 M CoCl₂).

-

Prepare a separate aqueous solution of the ammonium phosphate salt (e.g., 0.1 M (NH₄)₂HPO₄).

-

Slowly add the ammonium phosphate solution to the cobalt salt solution under constant stirring.

-

Adjust the pH of the mixture to a range of 5.0 to 9.5 using ammonium hydroxide.[1]

-

Maintain the reaction temperature between 40°C and 60°C to favor the formation of the monohydrate form. Temperatures around 20°C tend to yield the hexahydrate.[1][9]

-

Allow the precipitate to age in the solution for a defined period (e.g., 1-2 hours) to ensure complete reaction and crystallization.

-

Separate the resulting pink-purple precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

Alternative Synthesis Routes

Other reported methods for synthesizing this compound include:

-

Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures. This can promote the formation of highly crystalline materials.[1]

-

Wet Milling: A mechanical approach where precursors such as Co(OH)₂ and NH₄H₂PO₄ are milled in a bead mill. This process can produce platelets of the material.

-

Corrosion-Induced Synthesis: A method where nanoplates of NH₄CoPO₄·H₂O are grown directly on a cobalt foil through a chemical corrosion process.[5]

Structural and Characterization Data

The crystal structure of this compound belongs to the dittmarite group of minerals.[1] It possesses a layered structure composed of interconnected CoO₄ and PO₄ tetrahedra.[1] The ammonium ions (NH₄⁺) and water molecules reside in the interlayer spaces, held by hydrogen bonds.[1][10]

| Parameter | Description |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| Structure | Layered, with alternating cobalt-phosphate sheets and layers of ammonium ions and water molecules. |

| Coordination | Cobalt(II) ions are tetrahedrally coordinated by oxygen atoms. |

Characterization of the synthesized material is crucial to confirm its phase purity, crystallinity, and morphology. Common techniques include:

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the lattice parameters. The diffraction peaks for NH₄CoPO₄·H₂O can be indexed to the orthorhombic phase (JCPDS No. 21-0739).[2]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups. Characteristic absorption bands for O-H stretching (from water), N-H stretching (from ammonium), and P-O stretching (from phosphate) are expected.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder. The morphology can vary from nanoplates to microflowers depending on the synthesis conditions.[11]

Logical Relationships and Workflows

The synthesis of this compound involves a series of logical steps and dependencies, which can be visualized.

Caption: Workflow for the solution-based precipitation synthesis of NH₄CoPO₄·H₂O.

Conclusion

This technical guide has provided a detailed overview of this compound, with a focus on its chemical formula, properties, and synthesis. The provided experimental protocol for solution-based precipitation offers a reliable method for its preparation in a laboratory setting. The characterization data and structural information presented will be valuable for researchers working with this compound. The versatile synthesis routes and interesting properties of NH₄CoPO₄·H₂O suggest its continued importance in the development of new materials for various technological applications.

References

- 1. This compound | 16827-96-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis, crystal structure and spectroscopic properties of the NH4NiPO4·nH2O (n= 1,6) compounds; magnetic behaviour of the monohydrated phase - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. RU2542287C9 - Method of obtaining cobalt (ii)-ammonium phosphates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Facile fabrication of NH4CoPO4·H2O nano/microstructures and their primarily application as electrochemical supercapacitor - Nanoscale (RSC Publishing) [pubs.rsc.org]

physical properties of Ammonium cobalt(II) phosphate monohydrate

An In-Depth Technical Guide to the Physical Properties of Ammonium Cobalt(II) Phosphate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NH₄CoPO₄·H₂O) is an inorganic compound of significant interest in materials science.[1] Its layered crystal structure is a key feature, facilitating potential applications in energy storage as an electrode material for supercapacitors and as a precursor for lithium-ion battery cathodes.[1] The compound belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[1] This guide provides a comprehensive overview of its core physical properties, methods of characterization, and synthesis protocols.

Chemical and Physical Properties

This compound is a pink to purple crystalline powder.[2][3] The fundamental properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | NH₄CoPO₄·H₂O or CoH₆NO₅P | [2][4][5][6][7] |

| Molecular Weight | 189.96 g/mol | [4][5][6][7] |

| CAS Number | 16827-96-6 | [2][4][5][6][7] |

| Appearance | Pink to purple crystals or crystalline powder | [2][3] |

| Density | Not available in cited sources | [3] |

| Melting Point | Not available in cited sources | [3] |

| Solubility in H₂O | Not available in cited sources | [3] |

Crystallographic Properties

The structural arrangement of atoms in this compound is crucial to its material properties. It crystallizes in the orthorhombic system, a defining characteristic of the dittmarite mineral group to which it belongs.[1]

| Property | Description | Reference |

| Crystal System | Orthorhombic | [1] |

| Crystal Structure | Characterized by a layered atomic network. The layers are formed by interconnected CoO₄ and PO₄ tetrahedra that share corners. Ammonium ions (NH₄⁺) and water molecules (H₂O) reside in the interlayer spaces. | [1] |

Experimental Protocols

The characterization and synthesis of this compound rely on several standard laboratory techniques.

Synthesis Protocol: Solution-Based Precipitation

A common and widely employed method for synthesizing NH₄CoPO₄·H₂O is solution-based precipitation.[1]

-

Precursor Preparation : Prepare aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt(II) sulfate or chloride), a phosphate source (e.g., ammonium phosphate), and an ammonium source.[1][8] The choice of precursors can impact reaction kinetics and the purity of the final product.[1]

-

Precipitation : Mix the precursor solutions under controlled conditions. The pH of the reaction medium is a critical parameter; excessively high pH can risk the oxidation of cobalt(II) to cobalt(III).[1]

-

Temperature Control : Temperature is crucial for obtaining the correct hydration state. Synthesis at temperatures between 40°C and 60°C favors the formation of the monohydrate form (NH₄CoPO₄·H₂O), whereas lower temperatures (e.g., 20°C) typically yield the hexahydrate.[8]

-

Separation and Drying : The resulting precipitate is separated from the solution, washed, and dried to yield the final product.

Characterization Methodologies

-

X-ray Diffraction (XRD) : XRD is a primary technique used to analyze the crystal structure of this compound.[1] This non-destructive method provides information on the crystal system, phase purity, and degree of crystallinity by analyzing the diffraction pattern produced when the material is irradiated with X-rays.[1] The experimental setup involves directing a beam of X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle.[9]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the compound.[10] The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a fingerprint of the compound, confirming the presence of phosphate ([PO₄]³⁻) and ammonium ([NH₄]⁺) groups, as well as water of hydration.[10]

-

Thermal Analysis (TGA/DSC) :

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This is used to determine the thermal stability of the compound and to quantify the water content by observing the mass loss upon heating.[11]

-

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to identify phase transitions, such as dehydration or decomposition, by detecting endothermic or exothermic events. Simultaneous TGA-DSC analysis provides complementary information, allowing for the differentiation between thermal events with and without mass loss.

-

Logical Relationships and Workflows

The relationship between the synthesis process, the resulting structure, and the material's properties can be visualized as a logical workflow. The synthesis parameters directly influence the crystallographic structure, which in turn dictates the key physical and chemical characteristics of the final compound.

Caption: Workflow of Synthesis, Structure, and Properties.

Conclusion

This compound is a material with well-defined structural characteristics that are highly dependent on its synthesis conditions. Its layered orthorhombic structure makes it a promising candidate for various applications, particularly in energy storage. The experimental protocols outlined in this guide, including solution-based precipitation for synthesis and XRD, IR, and thermal analysis for characterization, are fundamental to further research and development involving this compound. A thorough understanding of its physical properties is essential for harnessing its full potential in advanced materials science and related fields.

References

- 1. This compound | 16827-96-6 | Benchchem [benchchem.com]

- 2. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Ammonium Cobalt Phosphate MonohydrateCAS #: 16827-96-6 [eforu-chemical.com]

- 4. echemi.com [echemi.com]

- 5. wholesale this compound Powder - FUNCMATER [funcmater.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. RU2542287C9 - Method of obtaining cobalt (ii)-ammonium phosphates - Google Patents [patents.google.com]

- 9. research.tue.nl [research.tue.nl]

- 10. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

Synthesis of Ammonium Cobalt(II) Phosphate Monohydrate: A Technical Guide

Introduction

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is an inorganic compound of growing interest in materials science. Its layered crystal structure and the redox activity of the cobalt ions make it a promising candidate for various applications, including as an electrode material in supercapacitors and as a precursor for the synthesis of high-voltage cathode materials for lithium-ion batteries. This technical guide provides a comprehensive overview of the synthesis of NH₄CoPO₄·H₂O, focusing on two primary methods: chemical precipitation and hydrothermal synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers and scientists in the successful synthesis and characterization of this material.

Physicochemical Properties and Structural Data

This compound belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation. Members of this group, including the cobalt analogue, typically crystallize in the orthorhombic system. The crystal structure consists of layers formed by interconnected CoO₄ and PO₄ tetrahedra, with ammonium ions and water molecules situated in the interlayer spaces.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | NH₄CoPO₄·H₂O |

| Molecular Weight | 189.96 g/mol |

| Appearance | Pink to purple crystalline powder |

| Crystal System | Orthorhombic |

| CAS Number | 16827-96-6 |

Table 2: Crystallographic Data for the Dittmarite Group

| Parameter | Value for (NH₄)Mg(PO₄)·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| Unit Cell Parameters | a ≈ 5.606 Å, b ≈ 8.758 Å, c ≈ 4.788 Å |

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below: chemical precipitation and hydrothermal synthesis. The choice of method can significantly influence the morphology, crystallinity, and electrochemical properties of the final product.

Chemical Precipitation Method

This method involves the direct precipitation of NH₄CoPO₄·H₂O from an aqueous solution of cobalt salts and a phosphate source. It is a relatively simple and rapid technique that can produce various nano/microstructures.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a solution of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), in deionized water.

-

Prepare a separate solution of a phosphate and ammonium source, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄), in deionized water.

-

-

Precipitation:

-

Slowly add the phosphate/ammonium solution to the cobalt salt solution under constant stirring at a controlled temperature. Temperatures between 40°C and 60°C are reported to favor the formation of the monohydrate form, while lower temperatures (e.g., 20°C) may yield the hexahydrate.

-

The pH of the reaction mixture is a critical parameter and should be maintained in the optimal range of 5.0 to 9.5 to ensure the precipitation of the desired product and minimize the oxidation of Co(II) to Co(III). The pH can be adjusted using ammonia solution or a suitable acid.

-

-

Aging and Washing:

-

Allow the resulting precipitate to age in the mother liquor for a specified period (e.g., 1 hour) to promote crystal growth and uniformity.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the collected solid repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at a moderate temperature (e.g., 60°C) for several hours to obtain the this compound powder.

-

Table 3: Example Quantitative Data for Chemical Precipitation Synthesis

| Parameter | Value | Reference |

| Precursor 1 | Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) | [1] |

| Precursor 2 | Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | [1] |

| Temperature | Room Temperature | [1] |

| Resulting Morphology | Microflowers, Hierarchical Architectures | [1] |

| Specific Capacitance | Up to 525 F/g at 0.625 A/g in 1.0 M KOH | [1] |

| Cycling Stability | 99.4% retention after 400 cycles | [1] |

Hydrothermal Synthesis Method

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This method often leads to products with higher crystallinity and well-defined morphologies.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) (if doping) in purified water. For pure NH₄CoPO₄·H₂O, omit the manganese salt. A typical concentration is in the range of 0-0.10 M for the metal salts.[2]

-

In a separate vessel, dissolve diammonium hydrogen phosphate ((NH₄)₂HPO₄) in purified water to a concentration of, for example, 0.20 M.[2]

-

-

Mixing and Hydrothermal Treatment:

-

Pour the metal salt solution into the (NH₄)₂HPO₄ solution. The mixture will immediately become cloudy.

-

Stir the suspension for a period of time (e.g., 1 hour) to ensure homogeneity.

-

Transfer the suspension to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specified temperature (e.g., 150°C) and maintain it for a set duration (e.g., 24 hours).[2]

-

-

Product Recovery and Washing:

-

After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration or centrifugation.

-

Wash the product thoroughly with purified water to remove any residual reactants.

-

-

Drying:

-

Dry the washed product in an oven at a suitable temperature (e.g., 60°C) for 24 hours to obtain the final crystalline powder.[2]

-

Table 4: Example Quantitative Data for Hydrothermal Synthesis

| Parameter | Value | Reference |

| Precursor 1 | Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (0.10 M) | [2] |

| Precursor 2 | Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) (0.20 M) | [2] |

| Temperature | 150°C | [2] |

| Time | 24 hours | [2] |

| Resulting Morphology | Platelike particles | [2] |

| BET Surface Area | Can vary with processing time (e.g., 7.6–22.4 m²/g for a similar system) | [3] |

Visualizations

Experimental Workflow: Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of NH₄CoPO₄·H₂O.

Logical Relationships: Influence of Synthesis Parameters

Caption: Influence of synthesis parameters on product properties.

Conclusion

The synthesis of this compound can be successfully achieved through both chemical precipitation and hydrothermal methods. The choice of synthesis route and the careful control of experimental parameters such as temperature, pH, and reaction time are crucial in determining the physicochemical properties of the final product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize and further explore the potential applications of this promising material in energy storage and other fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrothermal synthesis of dittmarite-group NH4(Co1−xMnx)PO4·H2O particles as inorganic violet pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Surface Properties of Hydrothermally Synthesised Fe3O4@C Nanocomposites at Variable Reaction Times - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ammonium Cobalt(II) Phosphate Monohydrate: Synthesis, Characterization, and Potential Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16827-96-6

Abstract

This technical guide provides a comprehensive overview of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O), a compound of increasing interest in materials science with emerging potential in biomedical applications. This document details the physicochemical properties, synthesis methodologies, and characterization techniques for this compound. While direct applications in drug development are still in nascent stages, this guide explores the possible translation of this material into the biomedical field, drawing parallels with the known bioactivities of cobalt and cobalt phosphate nanoparticles. Key considerations regarding toxicology and biocompatibility are also discussed to provide a well-rounded perspective for researchers in drug development.

Physicochemical Properties

This compound is an inorganic compound that typically appears as a pink to purple crystalline powder.[1][2] It belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[3] This compound crystallizes in the orthorubicin crystal system.[3]

| Property | Value | Reference |

| CAS Number | 16827-96-6 | [4][5] |

| Molecular Formula | NH₄CoPO₄·H₂O | [4] |

| Molecular Weight | 189.96 g/mol | [4][5] |

| Appearance | Pink to purple crystalline powder | [1] |

| Crystal System | Orthorhombic | [3] |

| Solubility | Low solubility in water | [6] |

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with solution-based precipitation and hydrothermal techniques being the most common. The morphology and particle size of the resulting material can be controlled by adjusting reaction parameters such as pH, temperature, and reactant concentrations.[3]

Synthesis Methodologies

2.1.1. Solution-Based Precipitation Method

This method involves the reaction of a soluble cobalt(II) salt with a phosphate source in the presence of an ammonium source at controlled pH and temperature.

-

Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium hydroxide (NH₄OH).

-

Protocol:

-

Prepare aqueous solutions of CoCl₂·6H₂O and (NH₄)₂HPO₄.

-

In a reaction vessel, add the (NH₄)₂HPO₄ solution.

-

Slowly add the CoCl₂·6H₂O solution to the phosphate solution under constant stirring.

-

Adjust the pH of the mixture to a desired value (typically between 5.0 and 9.5) using NH₄OH to facilitate the precipitation of NH₄CoPO₄·H₂O.[3]

-

The reaction temperature can be maintained between 40-60 °C to favor the formation of the monohydrate form.[6]

-

Age the resulting precipitate in the mother liquor for a period to allow for crystal growth and maturation.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the product with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

-

2.1.2. Hydrothermal Synthesis Method

Hydrothermal synthesis allows for the formation of well-defined crystalline structures under elevated temperature and pressure.

-

Materials: Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O), a phosphate source (e.g., NH₄H₂PO₄), and a pH-adjusting agent/mineralizer (e.g., urea or ammonia).

-

Protocol:

-

Dissolve the cobalt salt, phosphate source, and urea in deionized water to form a homogeneous solution.

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final product under vacuum or in a low-temperature oven.

-

Characterization Techniques

A suite of analytical techniques is employed to confirm the identity, purity, morphology, and thermal stability of the synthesized this compound.

| Technique | Purpose | Expected Results |

| Powder X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. | The diffraction pattern should match the standard pattern for orthorhombic NH₄CoPO₄·H₂O.[7] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology, particle size, and surface features. | Depending on the synthesis method, various microstructures like plates, flowers, or hierarchical architectures can be observed.[3][8] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the compound. | Characteristic absorption bands for P-O bonds in PO₄³⁻ tetrahedra, N-H bonds in NH₄⁺, and O-H bonds in water molecules are expected.[7] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and determine the water content. | A weight loss step corresponding to the removal of the water of hydration would be observed upon heating.[7] |

Potential in Drug Development and Biomedical Applications

While this compound is predominantly researched for its applications in energy storage and catalysis, the broader class of cobalt and cobalt phosphate nanomaterials has shown promise in several biomedical areas.[3][8] This suggests potential avenues for the future investigation of NH₄CoPO₄·H₂O in the pharmaceutical and biomedical fields.

As a Precursor for Bioactive Nanoparticles

This compound can serve as a precursor for the synthesis of cobalt phosphate nanoparticles. These nanoparticles have been investigated for their anti-cancer properties. For instance, studies have shown that cobalt phosphate nanoparticles can exhibit antiproliferative activity against human lung cancer cells.[9] The mechanism is thought to involve the release of cobalt ions which can induce oxidative stress and apoptosis in cancer cells.[10]

Drug Delivery Systems

Cobalt-based nanoparticles are being explored as carriers for drug delivery.[11] Their magnetic properties could potentially be harnessed for targeted drug delivery to specific sites in the body, thereby increasing therapeutic efficacy and reducing systemic side effects.[11] Although NH₄CoPO₄·H₂O itself is not magnetic, it can be a component in the synthesis of more complex, functionalized magnetic nanoparticles.

Catalytic Activity in Pharmaceutical Synthesis

The presence of redox-active cobalt(II) centers suggests potential catalytic applications in organic synthesis.[3] It has been reported that this compound can catalyze the oxidation of alcohols to aldehydes, a fundamental reaction in the synthesis of fine chemicals and pharmaceuticals.[3]

Toxicology and Biocompatibility Considerations

A critical aspect for any material being considered for biomedical applications is its toxicity and biocompatibility profile.

-

Cobalt's Dual Role: Cobalt is an essential trace element, being a core component of vitamin B12, which is vital for various metabolic processes.[12][13] However, excessive exposure to cobalt and its compounds can be toxic.[14]

-

Toxicity of Cobalt Compounds: Inhalation of cobalt particles can lead to respiratory issues, and oral exposure to high doses may affect the blood and thyroid.[15] Some cobalt compounds are classified as reasonably anticipated to be human carcinogens.[15] The toxicity is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[16]

-

Biocompatibility of Cobalt-based Nanoparticles: The biocompatibility of cobalt nanoparticles is a complex issue and depends on factors such as size, surface coating, and dosage. Some studies suggest that cobalt oxide nanoparticles have lower toxicity compared to elemental cobalt nanoparticles.[16] Doping with other elements like iron has been explored as a strategy to enhance biocompatibility.[16]

Further research is imperative to establish a clear safety profile for this compound and its nanoparticle derivatives before any clinical application can be considered.

Hypothetical Signaling Pathway Involvement

The biological effects of cobalt ions, which could be released from cobalt phosphate materials, are multifaceted. One of the key mechanisms involves the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to low oxygen levels. By inhibiting prolyl hydroxylases that normally target HIF-1α for degradation, cobalt ions can mimic a hypoxic state, leading to the transcription of genes involved in processes like angiogenesis (formation of new blood vessels). This has implications for both cancer progression and regenerative medicine.

Conclusion

This compound is a compound with well-defined synthesis and characterization protocols. While its primary applications currently lie in materials science, the emerging bioactivities of related cobalt phosphate nanomaterials open up exciting possibilities for its exploration in drug development and biomedicine. Future research should focus on the controlled synthesis of nano-sized NH₄CoPO₄·H₂O, a thorough evaluation of its biocompatibility and toxicity, and mechanistic studies to understand its interaction with biological systems. This technical guide serves as a foundational resource for researchers aiming to venture into this promising area of study.

References

- 1. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 16827-96-6 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. RU2542287C9 - Method of obtaining cobalt (ii)-ammonium phosphates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile fabrication of NH4CoPO4·H2O nano/microstructures and their primarily application as electrochemical supercapacitor - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. Microwave Assisted Synthesis of Cobalt Phosphate Nanoparticles and Their Antiproliferation against Human Lung Cancer Cells and Primary Osteoblasts in Vitro | Zhou | International Journal of Chemistry | CCSE [ccsenet.org]

- 10. Inspirations of Cobalt Oxide Nanoparticle Based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances of Cobalt Nanomaterials as Anti-Infection Agents, Drug Carriers, and Immunomodulators for Potential Infectious Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prevalence of Cobalt in the Environment and Its Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Toxicity due to exposure of cobalt and its inorganic salts on human and animal [wisdomlib.org]

- 15. Cobalt | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 16. Nanotoxicity of multifunctional stoichiometric cobalt oxide nanoparticles (SCoONPs) with repercussions toward apoptosis, necrosis, and cancer necrosis factor (TNF-α) at nano-biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight of Ammonium Cobalt(II) Phosphate Monohydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of Ammonium Cobalt(II) Phosphate Monohydrate. The information is presented to support research and development activities where precise chemical specifications are critical.

Chemical Identity and Formula

This compound is an inorganic compound with the chemical formula NH₄CoPO₄·H₂O[1][2]. This formula indicates the presence of an ammonium cation (NH₄⁺), a cobalt(II) cation (Co²⁺), a phosphate anion (PO₄³⁻), and one molecule of water of hydration.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the chemical formula. The atomic weights of the constituent elements are provided in the table below.

| Element | Symbol | Quantity in Formula | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Nitrogen | N | 1 | 14.007[3][4][5][6][7] | 14.007 |

| Hydrogen | H | 6 (4 in NH₄ + 2 in H₂O) | 1.008[4][8][9][10] | 6.048 |

| Cobalt | Co | 1 | 58.933[4][11][12][13] | 58.933 |

| Phosphorus | P | 1 | 30.974[4][14][15][16][17] | 30.974 |

| Oxygen | O | 5 (4 in PO₄ + 1 in H₂O) | 15.999[4][18][19][20] | 79.995 |

| Total Molecular Weight | 189.957 |

The calculated molecular weight of this compound is 189.957 g/mol . This value is consistent with published data, which often rounds the molecular weight to 189.96 g/mol [1][2][21][22].

Summary of Properties

| Property | Value |

| Chemical Formula | NH₄CoPO₄·H₂O[1][2] |

| Molecular Weight | 189.96 g/mol [1][2][21][22] |

| CAS Number | 16827-96-6[1][2][21][23] |

References

- 1. scbt.com [scbt.com]

- 2. wholesale this compound Powder - FUNCMATER [funcmater.com]

- 3. What is the atomic mass of nitrogen? [unacademy.com]

- 4. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. #7 - Nitrogen - N [hobart.k12.in.us]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 8. quora.com [quora.com]

- 9. What is the atomic mass in hydrogen? [vedantu.com]

- 10. #1 - Hydrogen - H [hobart.k12.in.us]

- 11. Cobalt - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. quora.com [quora.com]

- 13. Atomic Weight of Cobalt | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 15. byjus.com [byjus.com]

- 16. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. Phosphorus - Wikipedia [en.wikipedia.org]

- 18. quora.com [quora.com]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. echemi.com [echemi.com]

- 22. echemi.com [echemi.com]

- 23. B24393.18 [thermofisher.com]

An In-depth Technical Guide to the Solubility of Ammonium Cobalt(II) Phosphate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O). Given the compound's limited characterization in publicly available literature, this document synthesizes established principles of inorganic chemistry with available data on related compounds to offer a thorough understanding of its solubility profile. This guide is intended for professionals in research and development who require a detailed understanding of this compound's behavior in aqueous and acidic environments.

Physicochemical Properties

This compound is an inorganic compound with a distinct pink-to-purple appearance.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | NH₄CoPO₄·H₂O | [3] |

| Molecular Weight | 189.96 g/mol | [1][3] |

| Appearance | Pink to purple powder/crystals | [1][2] |

| CAS Number | 16827-96-6 | [3] |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively reported in scientific literature. However, it is consistently characterized as insoluble in water.[4] Its solubility is expected to be very low, a common characteristic of many metal phosphates.

In contrast, it is soluble in most acids.[4] This is due to the protonation of the phosphate anion by the acid, which shifts the dissolution equilibrium towards the formation of soluble cobalt(II) salts and ammonium phosphate species.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Acids | Soluble | [4] |

Solubility Product Constant (Ksp)

| Compound | Ksp |

| Cobalt(II) Phosphate (Co₃(PO₄)₂) | 2.05 x 10⁻³⁵ |

This value is provided for context and to illustrate the general insolubility of cobalt phosphates.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily pH and temperature. The interplay of these factors is critical in both its synthesis and its potential applications.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

The following section outlines a general experimental protocol for the determination of the solubility of a sparingly soluble salt like this compound.

Determination of Molar Solubility and Solubility Product Constant (Ksp)

This protocol describes a method to determine the molar solubility and subsequently calculate the Ksp of this compound in water.

Materials:

-

This compound powder

-

Deionized water

-

Thermostatically controlled water bath or shaker

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for cobalt analysis

-

Ion chromatography for ammonium analysis

-

UV-Vis spectrophotometer for phosphate analysis (molybdenum blue method)

-

Calibrated pH meter

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of deionized water in several flasks. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Place the flasks in a thermostatic water bath shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully remove the flasks. To separate the undissolved solid, centrifuge the suspensions at a high speed.

-

Filtration: Immediately after centrifugation, filter the supernatant using a syringe filter to remove any remaining solid particles. This step is critical to prevent solid particles from contributing to the measured ion concentrations.

-

Sample Preparation: Take a precise volume of the clear, saturated filtrate and dilute it as necessary for the analytical techniques to be used.

-

Ion Concentration Analysis:

-

Cobalt (Co²⁺): Determine the concentration of cobalt ions using ICP-AES or AAS.

-

Ammonium (NH₄⁺): Analyze the ammonium ion concentration using ion chromatography.

-

Phosphate (PO₄³⁻): Determine the phosphate ion concentration using the molybdenum blue spectrophotometric method.

-

-

Calculations:

-

From the determined concentrations of Co²⁺, NH₄⁺, and PO₄³⁻ in the saturated solution, calculate the molar solubility (S) of the salt.

-

The dissolution equilibrium is: NH₄CoPO₄(s) ⇌ NH₄⁺(aq) + Co²⁺(aq) + PO₄³⁻(aq)

-

The Ksp expression is: Ksp = [NH₄⁺][Co²⁺][PO₄³⁻]

-

Substitute the equilibrium concentrations to calculate the Ksp.

-

Caption: Experimental workflow for determining the solubility of this compound.

Relevance for Drug Development Professionals

The low aqueous solubility of this compound has implications for its potential use in drug development. While direct therapeutic applications are not established, the chemistry of cobalt and phosphates is relevant in several areas.

-

Drug Delivery: The insoluble nature of cobalt phosphate nanoparticles has been explored for drug delivery systems.[5] The rationale is that such nanoparticles can be functionalized to carry therapeutic agents and their low solubility allows for controlled release of the drug and the constituent ions. The dissolution would be pH-dependent, offering a potential mechanism for targeted release in acidic microenvironments, such as tumors.

-

Cellular Signaling: Cobalt ions (Co²⁺) are known to mimic hypoxic conditions in cells by stabilizing the hypoxia-inducible factor-1α (HIF-1α).[6] This can trigger a cascade of cellular responses, including angiogenesis and inflammation. The slow dissolution of a cobalt-containing compound could, in principle, be used to modulate these pathways in a sustained manner. Furthermore, cobalt ions have been shown to activate Toll-like receptor 4 (TLR4), leading to inflammatory responses.[7]

The following diagram illustrates a simplified signaling pathway that can be induced by cobalt ions.

Caption: Simplified signaling pathways potentially activated by Cobalt(II) ions.

References

- 1. Ammonium Cobalt Phosphate MonohydrateCAS #: 16827-96-6 [eforu-chemical.com]

- 2. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of cobalt-mediated Toll-like receptor 4 activation on inflammatory responses in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Cobalt(II) Phosphate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O). This compound belongs to the dittmarite group of minerals, which are characterized by the general formula M'M''PO₄·H₂O, where M' is an ammonium or alkali metal cation and M'' is a divalent metal cation.[1] The study of its thermal behavior is crucial for understanding its stability and for the synthesis of novel materials, such as cobalt pyrophosphates, which have applications in various fields, including as pigments and in electrochemical systems.[2][3]

Crystal Structure and Synthesis

This compound crystallizes in the orthorhombic crystal system.[1] Its structure consists of layers formed by interconnected CoO₄ and PO₄ tetrahedra. The ammonium (NH₄⁺) ions and water (H₂O) molecules are located in the interlayer spaces.[1]

Synthesis is commonly achieved through solution-based precipitation or hydrothermal methods.[1] A typical precipitation method involves reacting an aqueous solution of a cobalt(II) salt (e.g., CoCl₂) with a phosphate source such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).[4] The pH and temperature of the reaction are critical parameters. Formation of the monohydrate is favored at temperatures between 40°C and 60°C.[1]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that can be investigated using techniques such as thermogravimetric analysis (TGA), differential thermogravimetric analysis (DTG), and differential thermal analysis (DTA).[2][4][5] The decomposition generally proceeds in two main stages: a co-elimination step followed by a polycondensation step.[5]

Step 1: Dehydration and Deammoniation

The initial stage of decomposition involves the simultaneous loss of the water molecule and the ammonia molecule. This co-elimination process results in the formation of an intermediate cobalt hydrogen phosphate.

Step 2: Polycondensation

The second stage involves the condensation of the intermediate hydrogen phosphate groups, leading to the formation of the final product, cobalt pyrophosphate (Co₂P₂O₇).[5]

The overall decomposition reaction can be summarized as follows:

2NH₄CoPO₄·H₂O(s) → Co₂P₂O₇(s) + 2NH₃(g) + 3H₂O(g)

Studies on analogous compounds, such as NH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂O, have shown that the final product can be a mixed metal pyrophosphate.[5]

Quantitative Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound and its analogues.

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference |

| NH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂O | Co-elimination | Not specified | Not specified | Co₁.₆Zn₀.₂Mn₀.₂P₂O₇ | [5] |

| NH₄FePO₄·H₂O (inert atm) | Step 1 (H₂O + NH₃ loss) | ~265 | Not specified | Intermediate | [6] |

| NH₄FePO₄·H₂O (inert atm) | Step 2 (NH₃ loss) | ~350 | Not specified | Intermediate | [6] |

| NH₄FePO₄·H₂O (inert atm) | Step 3 (H₂O loss) | ~420 | Not specified | FePO₄ | [6] |

| NH₄NiPO₄·6H₂O | Dehydration (5H₂O) | Not specified | Not specified | NH₄NiPO₄·H₂O | [7] |

| NH₄NiPO₄·6H₂O | Deammoniation & Dehydration | Not specified | Not specified | Ni₂(P₂O₇) | [7] |

Note: Specific temperature ranges and mass loss percentages for pure NH₄CoPO₄·H₂O are not detailed in the provided search results. The data for analogous compounds are presented for comparative purposes.

Experimental Protocols

4.1 Synthesis of this compound (Precipitation Method)

-

Prepare aqueous solutions of a cobalt(II) salt (e.g., CoCl₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).

-

Mix the solutions while maintaining the temperature between 40°C and 60°C to favor the formation of the monohydrate.[1]

-

Adjust the pH of the reaction mixture as it is a critical parameter for the purity of the precipitate.[1]

-

Filter the resulting precipitate, wash it with deionized water, and dry it at a suitable temperature.

4.2 Thermal Analysis

-

Place a precisely weighed sample of NH₄CoPO₄·H₂O into an appropriate crucible (e.g., alumina or platinum).

-

Use a thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA).

-

Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 5, 10, or 20°C/min).[4][6]

-

Conduct the experiment under a controlled atmosphere, such as an inert gas (e.g., nitrogen) or an oxidizing atmosphere (e.g., air), to study the effect of the atmosphere on the decomposition products.[6]

-

Record the mass loss as a function of temperature (TGA curve) and the rate of mass loss (DTG curve). Simultaneously, record the temperature difference between the sample and a reference (DTA curve).

-

Analyze the resulting curves to determine the decomposition temperatures, mass loss at each stage, and the nature of the thermal events (endothermic or exothermic).

4.3 Product Characterization

-

X-ray Diffraction (XRD): Identify the crystalline phases of the initial material and the solid residues obtained at different temperatures during thermal treatment.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Characterize the functional groups present in the compound and its decomposition products.

-

Scanning Electron Microscopy (SEM): Observe the morphology of the initial crystals and the resulting products after thermal decomposition.[4]

Visualizations

Caption: Experimental workflow for the synthesis and thermal analysis of NH₄CoPO₄·H₂O.

References

- 1. This compound | 16827-96-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Orthorhombic Cobalt Phosphates: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Crystallography, Synthesis, and Potential Therapeutic Applications

This technical guide provides a comprehensive overview of the orthorhombic crystal system of cobalt phosphates, tailored for researchers, scientists, and professionals in drug development. This document consolidates crystallographic data, details experimental protocols for synthesis and characterization, and explores the emerging therapeutic potential of these inorganic compounds.

Crystallographic Data of Orthorhombic Cobalt Phosphates

The orthorhombic crystal system is characterized by three unequal crystallographic axes at 90° angles. Several cobalt phosphate compounds have been identified to crystallize in this system. The precise atomic arrangement and unit cell dimensions are critical for understanding the material's properties and potential applications. The crystallographic data for selected orthorhombic cobalt phosphates are summarized below for comparative analysis.

| Compound Formula | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Reference |

| Co(μ3-O3P)·H2O | Pbcm | 7.9012 | 9.0025 | 10.161 | 722.45 | 4 | [1] |

| [C₂N₂H₁₀]₂[Co₄(PO₄)₄]H₂O | P2₁2₁2₁ | 10.277 | 10.302 | 18.836 | 1994.2 | 4 | [2] |

| δ-KCoPO₄ | P2₁2₁2₁ | 8.5031 | 10.2830 | 54.170 | 4734.9 | - | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of cobalt phosphates are crucial for reproducible research and development. This section outlines generalized protocols derived from common practices in the field.

Synthesis of Cobalt Phosphates

Two prevalent methods for the synthesis of cobalt phosphate, including those with orthorhombic structures, are hydrothermal synthesis and microwave-assisted synthesis.

This method is widely used to grow single crystals and well-defined crystalline powders. A novel orthorhombic modification of KCoPO₄ has been prepared by hydrothermal synthesis at 553 K.[3]

Protocol:

-

Precursor Preparation: Prepare an aqueous solution containing the desired molar ratios of a cobalt salt (e.g., cobalt(II) chloride), a phosphate source (e.g., diammonium hydrogen phosphate), and any other required cations (e.g., potassium chloride).

-

pH Adjustment: Adjust the pH of the precursor solution as required by the specific phase being synthesized.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven to the desired temperature (e.g., 180-280 °C) for a specified duration (e.g., 24-72 hours).[4][5]

-

Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by filtration or centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

This method offers rapid and energy-efficient synthesis of nanoparticles with uniform size distribution. Platelike and spherical cobalt phosphate nanoparticles have been successfully prepared using this technique.[1][6][7]

Protocol:

-

Precursor Solution: Prepare an aqueous solution containing a cobalt salt (e.g., cobalt sulfate heptahydrate), a phosphate source (e.g., sodium dihydrogen phosphate dihydrate), and a capping agent or urea if required.[1][8]

-

Microwave Irradiation: Place the precursor solution in a microwave reactor and irradiate at a specific power (e.g., 500-800 W) for a short duration (e.g., 3-10 minutes).[1][7] The reaction time and power can be varied to control the particle size and morphology.[1][7]

-

Product Collection: After the reaction, cool the solution and collect the precipitate by centrifugation.

-

Washing: Wash the collected nanoparticles thoroughly with deionized water and ethanol.

-

Drying: Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 100 °C for 2 hours).[8]

Experimental Workflow for Synthesis of Cobalt Phosphates

Caption: Generalized workflows for hydrothermal and microwave-assisted synthesis of cobalt phosphates.

Characterization Techniques

Thorough characterization is essential to confirm the crystal structure, morphology, and purity of the synthesized cobalt phosphates.

XRD is the primary technique for determining the crystal structure and phase purity of the material.[9][10][11]

Protocol:

-

Sample Preparation: Finely grind the dried cobalt phosphate powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

-

Data Collection: Place the sample in an X-ray diffractometer.[12] Set the instrument to scan over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed. Monochromatic X-rays, typically from a copper source, are used.[12]

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. Identify the positions and intensities of the diffraction peaks.

-

Structure Determination: Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., JCPDS) to identify the crystalline phase(s). For novel structures, the pattern can be indexed to determine the unit cell parameters and space group.[13] Rietveld refinement can be used for detailed structural analysis.

SEM is used to visualize the surface morphology, size, and shape of the synthesized particles.[14][15][16]

Protocol:

-

Sample Mounting: Disperse a small amount of the cobalt phosphate powder in a volatile solvent like ethanol.[17] Drop-cast a small volume of the dispersion onto a conductive SEM stub (e.g., aluminum) with carbon tape and allow the solvent to evaporate completely.[17] For dry powders, a small amount can be directly mounted on the carbon tape.

-

Conductive Coating: If the sample is not sufficiently conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[17]

-

Imaging: Introduce the sample into the SEM chamber. Apply an appropriate accelerating voltage and scan the electron beam across the sample to generate images. Various detectors can be used to obtain information about topography and composition.

TEM provides high-resolution imaging of the internal structure, morphology, and size of nanoparticles.[18][19][20][21]

Protocol:

-

Sample Preparation: Disperse the cobalt phosphate nanoparticles in a suitable solvent (e.g., ethanol or water) at a very low concentration.[22]

-

Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid (a small copper grid coated with a thin carbon film) and allow the solvent to evaporate.[20] The grid is then ready for analysis.

-

Imaging: Insert the TEM grid into the TEM instrument. The electron beam is transmitted through the sample to form an image. This allows for the measurement of particle size, lattice fringes, and selected area electron diffraction (SAED) patterns for crystallographic information.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized cobalt phosphates using XRD, SEM, and TEM.

Relevance to Drug Development and Therapeutics

While the direct correlation between the orthorhombic crystal system of cobalt phosphates and specific biological activities is an area requiring further investigation, cobalt phosphates, in general, have shown significant promise in various biomedical applications.

Anticancer and Antibacterial Properties

Cobalt phosphate nanoparticles have demonstrated antiproliferative activity against human lung cancer cells.[14][15][18] Studies have shown that the cytotoxic effects can be dose- and time-dependent, with smaller, spherical nanoparticles exhibiting better antiproliferation activity.[1][7] The proposed mechanism involves the release of cobalt ions, which can induce DNA damage in cancer cells.[23] Furthermore, cobalt-doped calcium phosphate composites have exhibited significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, making them potential candidates for anti-infective biomaterials.[10]

Drug Delivery Systems

The porous nature and biocompatibility of certain cobalt phosphate formulations make them suitable as nanocarriers for drug delivery.[24][25][26][27] Their high surface area allows for the loading of therapeutic agents. Cobalt nanoparticles, in general, are being explored for targeted drug delivery due to their magnetic properties, which could potentially be translated to cobalt phosphate systems.[24] The pH-sensitive dissolution of some phosphate-based materials can also be exploited for controlled drug release in the acidic tumor microenvironment.

Biocompatibility and Bone Regeneration

The biocompatibility of cobalt-containing phosphate-based materials is a critical factor for their in vivo applications.[28][29][30] Studies on cobalt-doped biphasic calcium phosphate ceramics have shown good biocompatibility.[29] Furthermore, cobalt is known to play a role in angiogenesis (the formation of new blood vessels), which is crucial for bone regeneration.[29] Cobalt ions have been shown to increase osteoclast differentiation and resorptive function, which are important processes in bone remodeling.[31] This suggests the potential of cobalt phosphates in the engineering of vascularized hard tissues.[28]

It is important to note that the biological response to cobalt-containing materials is highly dependent on the concentration of released cobalt ions, as high concentrations can lead to cytotoxicity.[31][32] Therefore, the design of cobalt phosphate-based therapeutics must carefully consider the material's dissolution rate and cobalt release profile.

Conclusion

This technical guide has provided a focused overview of the orthorhombic crystal system of cobalt phosphates, presenting key crystallographic data and detailed experimental protocols for their synthesis and characterization. While the direct link between the orthorhombic structure and specific therapeutic outcomes remains to be elucidated, the broader family of cobalt phosphates exhibits promising anticancer, antibacterial, and regenerative properties. For researchers and professionals in drug development, these materials represent a versatile platform for designing novel therapeutic agents and drug delivery systems. Future research should aim to establish a clear structure-activity relationship, particularly how the crystallographic properties of orthorhombic and other cobalt phosphate polymorphs influence their biological interactions and therapeutic efficacy.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ias.ac.in [ias.ac.in]

- 3. An Orthorhombic Modification of KCoPO4 Stabilized under Hydrothermal Conditions: Crystal Chemistry and Magnetic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave Assisted Synthesis of Cobalt Phosphate Nanoparticles and Their Antiproliferation against Human Lung Cancer Cells and Primary Osteoblasts in Vitro | Zhou | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. researchgate.net [researchgate.net]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. microscopyinnovations.com [microscopyinnovations.com]

- 19. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 21. case.edu [case.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. Inspirations of Cobalt Oxide Nanoparticle Based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current Methods for Synthesis and Potential Applications of Cobalt Nanoparticles: A Review [mdpi.com]

- 25. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 26. researchgate.net [researchgate.net]

- 27. jchemrev.com [jchemrev.com]

- 28. Development, characterisation and biocompatibility testing of a cobalt-containing titanium phosphate-based glass for engineering of vascularized hard tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. vaccoat.com [vaccoat.com]

- 31. Effects of soluble cobalt and cobalt incorporated into calcium phosphate layers on osteoclast differentiation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Ammonium Cobalt(II) Phosphate Monohydrate (NH₄CoPO₄·H₂O)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) via a hydrothermal method. This compound and its derivatives are of significant interest for applications in energy storage, particularly as electrode materials for supercapacitors, as well as in the development of inorganic pigments.[1][2][3][4]

Overview and Physicochemical Properties

This compound belongs to the dittmarite group of minerals and typically crystallizes in the orthorhombic system.[5] Its structure is characterized by layers of interconnected CoO₄ and PO₄ tetrahedra, with ammonium ions (NH₄⁺) and water molecules situated in the interlayer spaces.[5] This layered crystal structure is advantageous for electrochemical applications as it can facilitate ion intercalation and diffusion.[1]

Physicochemical Data:

| Property | Value | Reference |

| Chemical Formula | NH₄CoPO₄·H₂O | [6] |

| Molecular Weight | 189.96 g/mol | [6][7] |

| CAS Number | 16827-96-6 | [6][7] |

| Appearance | Pink to purple crystalline powder | [8] |

| Crystal System | Orthorhombic | [5] |

| JCPDS Card No. | 21-0793 | [1] |

Hydrothermal Synthesis Protocol

This protocol is based on methodologies reported for the synthesis of dittmarite-group materials.[4] The hydrothermal method promotes the formation of well-defined crystalline structures.

2.1. Materials and Reagents

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Teflon-lined stainless steel autoclave

2.2. Experimental Procedure

-

Precursor Solution Preparation:

-

Prepare a 0.20 M solution of (NH₄)₂HPO₄ by dissolving the appropriate amount in deionized water.

-

Prepare a separate metal-salt solution containing CoCl₂·6H₂O. The concentration should be adjusted to achieve the desired molar ratio with the phosphate precursor.

-

-

Mixing and Precipitation:

-

Slowly add the cobalt chloride solution to the diammonium hydrogen phosphate solution while stirring continuously. An immediate cloudy suspension or precipitate will form.

-

Continue stirring the mixture for approximately 1 hour at room temperature to ensure homogeneity.

-

-

Hydrothermal Treatment:

-

Product Recovery and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water several times to remove any unreacted precursors and byproducts.

-

Dry the final product, NH₄CoPO₄·H₂O, in an oven at 60°C for 24 hours.[4]

-

Note on Synthesis Parameters: The physicochemical properties of the final product are highly dependent on synthesis conditions. Temperature is a critical factor; for instance, in aqueous precipitation methods, temperatures between 40°C and 60°C favor the formation of the monohydrate, while lower temperatures may yield the hexahydrate form.[5]

Characterization Data

The synthesized NH₄CoPO₄·H₂O can be characterized by various techniques to confirm its phase purity, morphology, and other properties.

| Characterization Technique | Expected Results | Reference |

| X-ray Diffraction (XRD) | The diffraction pattern should match the standard JCPDS card No. 21-0793 for NH₄CoPO₄·H₂O, confirming the orthorhombic crystal structure.[1] | [1] |

| Scanning Electron Microscopy (SEM) | SEM images often reveal microstructures such as flower-like assemblies composed of nanoplates.[1] Particle sizes can range from the nano- to the micrometer scale.[1][2] | [1][2] |

| Brunauer-Emmett-Teller (BET) Analysis | The specific surface area can be determined from N₂ adsorption-desorption isotherms. | [1] |